molecular formula C8H9BrIN B6211073 2-bromo-4-iodo-N,N-dimethylaniline CAS No. 1307237-38-2

2-bromo-4-iodo-N,N-dimethylaniline

Cat. No. B6211073
CAS RN: 1307237-38-2
M. Wt: 326
InChI Key:
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Description

2-bromo-4-iodo-N,N-dimethylaniline is an organic compound with the molecular formula C8H9BrIN. It has a molecular weight of 325.97 g/mol . It is used in research and pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of 2-bromo-4-iodo-N,N-dimethylaniline can be represented by the SMILES notation: CN©C1=C(C=C(C=C1)I)Br . This indicates that the molecule consists of a benzene ring with bromo (Br), iodo (I), and dimethylamino (N(CH3)2) substituents.


Physical And Chemical Properties Analysis

2-bromo-4-iodo-N,N-dimethylaniline is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Safety and Hazards

2-bromo-4-iodo-N,N-dimethylaniline is associated with several hazards. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-4-iodo-N,N-dimethylaniline involves the bromination and iodination of N,N-dimethylaniline.", "Starting Materials": [ "N,N-dimethylaniline", "Bromine", "Iodine", "Sodium nitrite", "Hydrochloric acid", "Sodium acetate", "Sodium bisulfite", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Nitration of N,N-dimethylaniline with nitric acid and sulfuric acid to form 2-nitro-N,N-dimethylaniline.", "Step 2: Reduction of 2-nitro-N,N-dimethylaniline with iron and hydrochloric acid to form 2-amino-N,N-dimethylaniline.", "Step 3: Diazotization of 2-amino-N,N-dimethylaniline with sodium nitrite and hydrochloric acid to form diazonium salt.", "Step 4: Bromination of diazonium salt with bromine in the presence of hydrochloric acid and sodium acetate to form 2-bromo-N,N-dimethylaniline.", "Step 5: Iodination of 2-bromo-N,N-dimethylaniline with iodine and sodium bisulfite in the presence of sodium hydroxide and ethanol to form 2-bromo-4-iodo-N,N-dimethylaniline." ] }

CAS RN

1307237-38-2

Product Name

2-bromo-4-iodo-N,N-dimethylaniline

Molecular Formula

C8H9BrIN

Molecular Weight

326

Purity

95

Origin of Product

United States

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